molecular formula C22H13N3O5 B251888 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide

Cat. No.: B251888
M. Wt: 399.4 g/mol
InChI Key: HBKJTTOOIYBWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide, also known as NOF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. NOF is a heterocyclic compound that belongs to the family of nitrofurans, which are known for their antibacterial and antitumor properties.

Mechanism of Action

The mechanism of action of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide is not fully understood. However, it has been suggested that this compound may exert its biological activities through the generation of reactive oxygen species (ROS) and the inhibition of certain enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. This compound has also been shown to induce the production of ROS and activate the caspase cascade, leading to apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also soluble in organic solvents, making it easy to dissolve in experimental solutions. However, this compound has some limitations. It is not stable in aqueous solutions and can degrade rapidly. It also has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the research on N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide. One potential direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, the development of more stable analogs of this compound may improve its efficacy and expand its potential applications. Finally, the use of this compound as a fluorescent probe for metal ions may have applications in environmental monitoring and biomedical imaging.

Synthesis Methods

The synthesis of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide involves the reaction between 4-naphtho[1,2-d][1,3]oxazole-2-amine and 5-nitro-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions, and the yield of this compound can be improved by using different solvents and reaction conditions. The synthesized this compound is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Scientific Research Applications

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. In addition, this compound has been used as a fluorescent probe for detecting metal ions such as zinc and copper.

Properties

Molecular Formula

C22H13N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C22H13N3O5/c26-21(18-11-12-19(29-18)25(27)28)23-15-8-5-14(6-9-15)22-24-20-16-4-2-1-3-13(16)7-10-17(20)30-22/h1-12H,(H,23,26)

InChI Key

HBKJTTOOIYBWRC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

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